2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Description
2-(4-Chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is a structurally complex molecule featuring a benzothiazole ring fused with a 1,4-dioxane moiety. The acetamide backbone is substituted with a 4-chlorophenoxy group and a dimethylaminoethyl chain, while the hydrochloride salt enhances solubility.
Key structural attributes include:
- Benzothiazole-dioxane core: Enhances rigidity and influences electronic properties.
- Dimethylaminoethyl side chain: May act as a solubilizing group or mediate interactions with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)7-8-25(20(26)13-29-15-5-3-14(22)4-6-15)21-23-16-11-17-18(12-19(16)30-21)28-10-9-27-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFWHTUMCYMVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzothiazole structure. This is followed by the introduction of the dioxino group and the chlorophenoxy group. The final step involves the attachment of the dimethylaminoethylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table compares the target compound with three analogs from the provided evidence:
Key Differences and Implications
Core Heterocycle: The target compound’s benzothiazole-dioxane core (vs. benzoxazole in ) alters electronic properties and binding affinity. The sulfonyl group in ’s analog introduces polarity, likely reducing cell permeability compared to the target’s chlorophenoxy group .
Substituent Effects: The 4-chlorophenoxy group in the target compound is electron-withdrawing, which may stabilize the molecule in oxidative environments. In contrast, the 4-methoxyphenyl sulfonyl group in ’s compound is electron-donating, favoring interactions with polar binding pockets . The dimethylaminoethyl chain in the target compound is absent in pesticidal analogs (), suggesting divergent biological targets (e.g., central nervous system vs. plant enzymes) .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, similar to ’s benzoxazole derivatives (reflux with bases like K₂CO₃ and nucleophilic substitutions) . Pesticides like propachlor are synthesized via simpler routes, reflecting their lower structural complexity .
Research Findings and Implications
Physicochemical Properties
Contradictions and Knowledge Gaps
- Applications : associates chloroacetamides with herbicidal use, but the target compound’s complexity suggests a pharmacological role, creating ambiguity in mechanistic extrapolation .
- Activity Data: No direct biological data exists for the target compound; comparisons rely on structural analogs with confirmed activities (e.g., benzoxazole derivatives in ) .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide; hydrochloride (CAS Number: 1216572-86-9) is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound includes several notable features:
- Chlorophenoxy Group : Enhances lipophilicity and potential interactions with biological membranes.
- Dioxin and Benzothiazole Moieties : These heterocycles are often associated with diverse biological activities, including anticancer effects.
- Dimethylaminoethyl Chain : Suggests basicity which may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN3O4S |
| Molecular Weight | 484.4 g/mol |
| CAS Number | 1216572-86-9 |
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example, studies have shown that various benzothiazole compounds can inhibit cell proliferation in multiple cancer cell lines. The compound is hypothesized to share these properties due to structural similarities with known active derivatives.
- Mechanism of Action : The anticancer activity is often attributed to the ability of benzothiazole derivatives to induce apoptosis and inhibit cell cycle progression.
- In Vitro Studies : In studies involving cell lines such as MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and NCI-H226 (lung cancer), benzothiazole derivatives have demonstrated IC50 values ranging from 0.24 to 0.92 µM, indicating potent antiproliferative activity .
Other Pharmacological Activities
In addition to anticancer properties, compounds similar to the one discussed have shown promise in various other therapeutic areas:
- Antimicrobial Activity : Some benzothiazole derivatives have been tested for their effectiveness against bacterial strains, showing moderate to high inhibition rates.
- Anti-inflammatory Effects : Certain structural configurations within this class of compounds have been linked to reduced inflammatory responses in preclinical models.
Study 1: Anticancer Efficacy
In a recent study published in PMC, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer potential against multiple cell lines. The results indicated that modifications in the benzothiazole framework significantly influenced their cytotoxicity profiles. For instance, a derivative with a similar structure exhibited an IC50 value of 2.41 µM against Hela cells .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of benzothiazole compounds highlighted that the presence of electron-withdrawing groups enhances the anticancer activity by stabilizing the reactive intermediates formed during metabolism. This insight suggests that the chlorophenoxy group in our compound may play a critical role in its biological activity .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride?
The synthesis involves multi-step organic reactions , typically starting with the formation of the dioxino-benzothiazole core. Key steps include:
- Cyclization : A 2-aminothiophenol derivative reacts with a dioxolane precursor under acidic conditions to form the fused dioxino-benzothiazole ring system .
- Substitution : The benzothiazol-2-yl intermediate undergoes nucleophilic substitution with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., NaH) to introduce the dimethylaminoethyl group .
- Acetamide coupling : The 4-chlorophenoxyacetamide moiety is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the secondary amine .
- Salt formation : The final compound is treated with HCl to yield the hydrochloride salt.
Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC and NMR .
Advanced: How can reaction conditions be optimized to improve yield during the cyclization step?
Optimization focuses on solvent polarity , temperature control , and catalyst selection :
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states .
- Temperature : Maintaining 80–100°C ensures sufficient activation energy while minimizing side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerate ring closure .
Real-time monitoring using HPLC or in-situ IR spectroscopy helps identify optimal reaction termination points .
Basic: What spectroscopic techniques are recommended for structural characterization of this compound?
- NMR : ¹H/¹³C NMR confirms the presence of the 4-chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons), dimethylaminoethyl protons (δ 2.2–2.5 ppm), and dioxino-benzothiazole core (δ 4.1–4.3 ppm for dioxane protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 508.12) and fragmentation patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide) .
Advanced: How can researchers resolve overlapping signals in the NMR spectrum due to conformational flexibility?
- Variable-temperature NMR : Cooling to 5–10°C slows molecular motion, resolving diastereotopic protons in the dioxino ring .
- COSY/NOESY : Correlates coupling between adjacent protons (e.g., methylene groups in the dimethylaminoethyl chain) .
- Deuterated solvents : Use of DMSO-d₆ or CDCl₃ reduces solvent interference in aromatic regions .
Basic: What in vitro assays are suitable for initial screening of biological activity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., Z′-LYTE™) to measure IC₅₀ values .
- Cellular cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) for GPCR targets .
Advanced: What strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Docking simulations : Molecular docking (AutoDock Vina) predicts binding poses in the enzyme active site, validated by mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to confirm target engagement .
Basic: How should researchers assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation by HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .
Advanced: What computational methods aid in designing analogs with improved pharmacokinetic properties?
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioavailability .
- ADMET prediction : Tools like SwissADME or ADMETlab² forecast absorption, metabolism, and toxicity .
- Metabolite identification : LC-MS/MS identifies major Phase I/II metabolites to guide structural modifications .
Basic: How can researchers validate the purity of intermediates during synthesis?
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm; target purity ≥95% .
- Melting point : Compare experimental values (e.g., 180–182°C) to literature data .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What experimental designs address contradictory bioactivity data across cell lines?
- Dose-response profiling : Test 8–10 concentrations in triplicate to generate robust IC₅₀ curves .
- Transcriptomic analysis : RNA-seq identifies differential gene expression linked to resistance mechanisms .
- Proteomic validation : Western blotting quantifies target protein expression post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
